molecular formula C24H27NO B14160865 Benzhydrol, alpha-(2-(methylphenethylamino)ethyl)- CAS No. 3676-80-0

Benzhydrol, alpha-(2-(methylphenethylamino)ethyl)-

Cat. No.: B14160865
CAS No.: 3676-80-0
M. Wt: 345.5 g/mol
InChI Key: IBUGJSZYGGNAHR-UHFFFAOYSA-N
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Description

Benzhydrol, alpha-(2-(methylphenethylamino)ethyl)-, also known as alpha-(2-(methylphenethylamino)ethyl)benzhydrol, is an organic compound with the molecular formula C24H27NO and a molecular weight of 345.52 g/mol . This compound is a derivative of benzhydrol and contains an additional methylphenethylamino group, making it a unique member of the benzhydryl compounds family.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzhydrol, alpha-(2-(methylphenethylamino)ethyl)-, can be synthesized through various methods. One common approach involves the reaction of benzhydrol with 2-(methylphenethylamino)ethyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzhydrol, alpha-(2-(methylphenethylamino)ethyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzhydrol, alpha-(2-(methylphenethylamino)ethyl)-, has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of antihistamines and other therapeutic agents.

    Industry: Utilized in the production of agrochemicals and as a terminating group in polymerizations

Mechanism of Action

The mechanism of action of benzhydrol, alpha-(2-(methylphenethylamino)ethyl)-, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with histamine receptors, leading to antihistaminic effects. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzhydrol, alpha-(2-(methylphenethylamino)ethyl)-, is unique due to the presence of the methylphenethylamino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

3676-80-0

Molecular Formula

C24H27NO

Molecular Weight

345.5 g/mol

IUPAC Name

3-[methyl(2-phenylethyl)amino]-1,1-diphenylpropan-1-ol

InChI

InChI=1S/C24H27NO/c1-25(19-17-21-11-5-2-6-12-21)20-18-24(26,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,26H,17-20H2,1H3

InChI Key

IBUGJSZYGGNAHR-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=C1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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